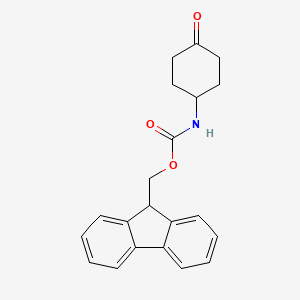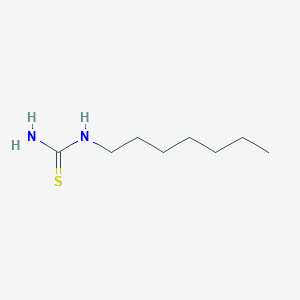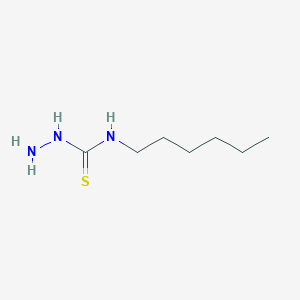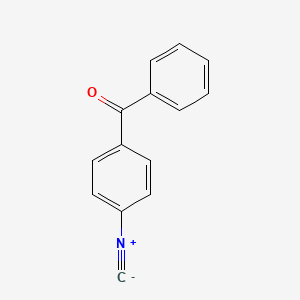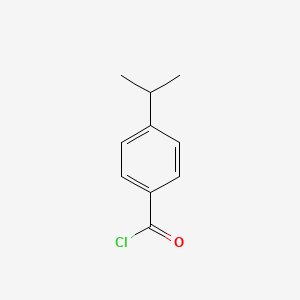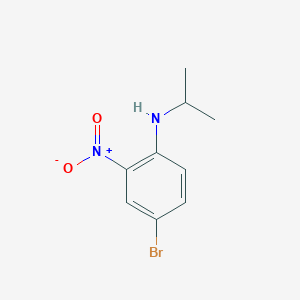
1-(Naphthalen-2-yl)piperazin
Übersicht
Beschreibung
1-Naphthalen-2-yl-piperazin ist eine chemische Verbindung mit der Summenformel C14H16N2. Es ist ein Derivat von Piperazin, einer heterocyclischen organischen Verbindung, die aus einem sechsgliedrigen Ring besteht, der zwei Stickstoffatome an gegenüberliegenden Positionen enthält. Der Naphthalinrest in 1-Naphthalen-2-yl-piperazin ist ein bicyclischer aromatischer Kohlenwasserstoff, der der Verbindung einzigartige chemische und physikalische Eigenschaften verleiht. Diese Verbindung ist in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie, von erheblichem Interesse, da sie potenzielle biologische Aktivitäten aufweist.
Herstellungsmethoden
Die Synthese von 1-Naphthalen-2-yl-piperazin kann durch verschiedene Methoden erfolgen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen . Diese Methode beinhaltet typischerweise die Reaktion eines geschützten 1,2-Diamins mit einem Sulfoniumsalz unter basischen Bedingungen, gefolgt von der Entschützung, um das gewünschte Piperazinderivat zu erhalten. Eine andere Methode beinhaltet die Ringöffnung von Aziridinen unter Einwirkung von N-Nucleophilen . Industrielle Produktionsmethoden können variieren, aber sie basieren oft auf ähnlichen Prinzipien der Cyclisierung und Ringöffnungsreaktionen.
Chemische Reaktionsanalyse
1-Naphthalen-2-yl-piperazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei der Piperazinring mit verschiedenen funktionellen Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden kann.
Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und andere Nucleophile oder Elektrophile, abhängig von der gewünschten Umwandlung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-yl-piperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Industrie: Die Verbindung wird bei der Entwicklung verschiedener industrieller Chemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Naphthalen-2-yl-piperazin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es wirkt als nicht-selektives, gemischtes serotonerges Mittel, das an mehreren Serotoninrezeptoren, einschließlich 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E und 5-HT1F, partielle Agonismus zeigt . Zusätzlich antagonisiert es die 5-HT2A-, 5-HT2B- und 5-HT2C-Rezeptoren . Diese Wechselwirkungen führen zu verschiedenen physiologischen Wirkungen wie Hyperphagie, Hyperaktivität und Anxiolyse, die wahrscheinlich vorwiegend durch die Blockade des 5-HT2C-Rezeptors vermittelt werden .
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-yl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of various industrial chemicals and materials.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-(Naphthalen-2-yl)piperazine is a phenylpiperazine derivative . It acts as a non-selective, mixed serotonergic agent . The primary targets of 1-(Naphthalen-2-yl)piperazine are various serotonin receptors, including 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F .
Mode of Action
1-(Naphthalen-2-yl)piperazine exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors On the other hand, it antagonizes the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors
Biochemical Pathways
The biochemical pathways affected by 1-(Naphthalen-2-yl)piperazine are those involving serotonin, a neurotransmitter that plays a key role in mood regulation, among other functions . By interacting with various serotonin receptors, 1-(Naphthalen-2-yl)piperazine can influence the signaling pathways downstream of these receptors, potentially affecting mood and other neurological functions .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed orally and distributed throughout the body, including the brain, where it can interact with serotonin receptors .
Result of Action
The molecular and cellular effects of 1-(Naphthalen-2-yl)piperazine’s action are likely to be diverse, given its interaction with multiple serotonin receptors . These effects could include changes in neuronal signaling and potentially alterations in mood and behavior, although more research is needed to fully understand these effects .
Action Environment
The action, efficacy, and stability of 1-(Naphthalen-2-yl)piperazine can be influenced by various environmental factors. These could include the presence of other drugs or substances that interact with the same receptors, the pH of the body’s tissues, and individual variations in metabolism and excretion .
Biochemische Analyse
Biochemical Properties
1-(Naphthalen-2-yl)piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Additionally, it has high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors . These interactions are primarily mediated through binding to the respective receptor sites, influencing various signaling pathways.
Cellular Effects
1-(Naphthalen-2-yl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in animal models, it has been observed to produce effects such as hyperphagia, hyperactivity, and anxiolysis, which are likely mediated predominantly or fully by blockade of the 5-HT2C receptor . These effects highlight its potential impact on cellular signaling and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(Naphthalen-2-yl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a non-selective, mixed serotonergic agent, binding to various serotonin receptors and modulating their activity . This modulation can lead to alterations in downstream signaling pathways, affecting cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Naphthalen-2-yl)piperazine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro and in vivo studies, the compound’s effects on cellular signaling and metabolism have been observed to vary with time, indicating its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of 1-(Naphthalen-2-yl)piperazine vary with different dosages in animal models. At lower doses, it has been shown to produce mild effects such as hyperphagia and hyperactivity, while higher doses can lead to more pronounced effects, including anxiolysis . Additionally, toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-(Naphthalen-2-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels, indicating its role in modulating biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Naphthalen-2-yl)piperazine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
1-(Naphthalen-2-yl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding its precise role in cellular processes.
Vorbereitungsmethoden
The synthesis of 1-Naphthalen-2-yl-piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative. Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may vary, but they often involve similar principles of cyclization and ring-opening reactions.
Analyse Chemischer Reaktionen
1-Naphthalen-2-yl-piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and other nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalen-2-yl-piperazin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Phenylpiperazin: Ein weiteres Piperazinderivat mit einer Phenylgruppe anstelle eines Naphthalinrestes.
Diphenylpiperazin: Eine Verbindung mit zwei Phenylgruppen, die an den Piperazinring gebunden sind.
Quipazine: Ein Piperazinderivat, das für seine serotonerge Aktivität bekannt ist.
Die Einzigartigkeit von 1-Naphthalen-2-yl-piperazin liegt in seinem Naphthalinrest, der im Vergleich zu anderen Piperazinderivaten unterschiedliche chemische und biologische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBVIFUVSUSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57536-91-1 | |
| Record name | 57536-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were there any other notable findings related to the 1-(naphthalen-2-yl)piperazine-containing compound?
A2: Interestingly, while the 1-(naphthalen-2-yl)piperazine derivative demonstrated promising cytotoxic activity, it exhibited excellent free radical scavenging efficacy in the ABTS assay but not in the DPPH assay. [] This suggests that the antioxidant properties of these compounds might not directly correlate with their cytotoxic activity and that different mechanisms could be responsible for these activities. Further investigation is warranted to understand the interplay between the antioxidant and cytotoxic effects of these derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



